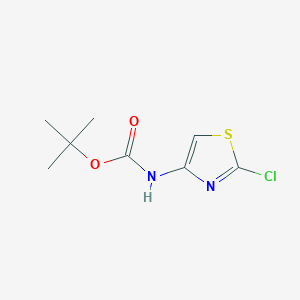

tert-Butyl (2-chlorothiazol-4-yl)carbamate

Description

Significance of Carbamate (B1207046) Protecting Groups in Heterocyclic Chemistry

Carbamate protecting groups are indispensable tools in the synthesis of nitrogen-containing heterocyclic compounds. chem-station.com Amines, being nucleophilic and basic, can interfere with a wide array of synthetic transformations. organic-chemistry.org Carbamates effectively temper this reactivity by converting the amine into a less nucleophilic and non-basic carbamate functionality. chem-station.comorganic-chemistry.org This transformation is crucial in multi-step syntheses where sensitive reagents or harsh conditions are employed. chem-station.com

The popularity of carbamates stems from their ease of installation, stability across a broad spectrum of reaction conditions, and the availability of various removal strategies that can be tailored to the specific needs of a synthetic route. masterorganicchemistry.comacs.org The tert-butoxycarbonyl (Boc) group, a prominent member of the carbamate family, is particularly favored for its straightforward introduction using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and its facile removal under acidic conditions, such as with trifluoroacetic acid, which typically leaves other functional groups intact. masterorganicchemistry.comnih.gov This "orthogonal" deprotection capability is a cornerstone of modern synthetic strategy, allowing for the selective unmasking of different protected amines within the same molecule. organic-chemistry.orgmasterorganicchemistry.com

In heterocyclic chemistry, where nitrogen atoms are integral components of the ring system, the use of carbamate protecting groups like Boc is essential for achieving regioselective modifications and building molecular complexity. nih.gov

The Role of Thiazole (B1198619) Scaffolds in Advanced Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. medmedchem.combohrium.comspast.org Its prevalence in a multitude of biologically active compounds, including pharmaceuticals, underscores its significance. bohrium.comnih.gov Thiazole derivatives have been shown to exhibit a wide range of pharmacological activities. bohrium.comglobalresearchonline.net

From a synthetic standpoint, the thiazole nucleus offers several advantages. The presence of heteroatoms influences the electron distribution within the ring, creating sites of varying reactivity that can be selectively functionalized. medmedchem.com This allows chemists to introduce a diverse array of substituents at different positions, thereby modulating the steric and electronic properties of the molecule. nih.gov The thiazole ring can be incorporated into larger molecular frameworks through various coupling reactions, serving as a key intermediate in the synthesis of complex natural products and novel therapeutic agents. nih.gov The ability to modify the thiazole ring at multiple positions has led to the generation of extensive compound libraries for drug discovery programs. nih.govglobalresearchonline.net

Overview of tert-Butyl (2-chlorothiazol-4-yl)carbamate as a Versatile Synthetic Building Block

This compound stands out as a highly useful intermediate in organic synthesis. This compound strategically combines three key features: a Boc-protected amine at the 4-position, a reactive chlorine atom at the 2-position, and the inherent versatility of the thiazole core.

The Boc group provides robust protection for the amino functionality, allowing for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the nitrogen atom. The chlorine atom at the 2-position serves as a versatile handle for introducing further molecular complexity. It can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the attachment of a wide variety of substituents at this position.

The strategic placement of these functional groups on the thiazole scaffold makes this compound a valuable precursor for the synthesis of a diverse array of substituted thiazole derivatives. These derivatives are of significant interest in the development of new materials and therapeutic agents.

Properties

IUPAC Name |

tert-butyl N-(2-chloro-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQFRLNQQHOGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Chlorothiazol 4 Yl Carbamate

Strategies for Thiazole (B1198619) Ring Precursors and Functionalization

The foundational step in synthesizing the target molecule is the construction of the 2-aminothiazole (B372263) scaffold. Various classical and modern organic chemistry methods are employed to create this heterocyclic core.

The most prominent and widely utilized method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. nih.gov By varying the substituents on both the α-haloketone and the thiourea, a wide array of substituted 2-aminothiazoles can be produced. For instance, the reaction of acetophenone (B1666503) with thiourea in the presence of iodine can yield 4-phenyl-2-aminothiazole. google.com Other methodologies include one-pot syntheses using catalysts like montmorillonite-K10 to facilitate the reaction between a methylcarbonyl compound and thiourea. researchgate.net These methods provide the fundamental 2-aminothiazole structure that serves as the precursor for subsequent functionalization.

Direct electrophilic halogenation of the 2-aminothiazole ring typically occurs at the C-5 position due to the activating effect of the amino group. nih.govrsc.org Achieving substitution at the C-4 position is more challenging and often requires indirect methods. A successful strategy to synthesize tert-Butyl (4-chlorothiazol-2-yl)carbamate involves using a pre-functionalized and protected intermediate, tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate. nih.gov This intermediate can be effectively chlorinated at the C-4 position.

The chlorination is achieved under Appel-type conditions. The reaction utilizes trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorine source in the presence of triphenylphosphine (B44618) (Ph₃P). nih.gov This method avoids the issues of regioselectivity and overreaction associated with direct halogenation of the more reactive 2-aminothiazole ring. nih.gov

Table 1: Reaction Conditions for C-4 Chlorination

| Reactant | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate | Trichloroacetonitrile, Triphenylphosphine | Dichloromethane (B109758) (CH₂Cl₂) | 20 °C | 73% | nih.gov |

N-Protection of 2-Aminothiazoles via tert-Butoxycarbonylation

The introduction of the tert-butoxycarbonyl (Boc) group serves to protect the amino functionality on the thiazole ring. This protection is crucial for preventing unwanted side reactions in subsequent synthetic steps and for modifying the reactivity of the heterocyclic system.

The Boc group is a common amine protecting group in organic synthesis. fishersci.co.uk The standard procedure involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uknih.gov Common bases include sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction is typically performed in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or aqueous mixtures at room temperature. fishersci.co.uk This direct approach could be applied to a pre-formed 2-amino-4-chlorothiazole, yielding the final product.

An alternative and often more efficient strategy involves protecting the amine at an earlier stage of the synthesis. For the synthesis of tert-Butyl (2-chlorothiazol-4-yl)carbamate, a key intermediate is tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate, also known as Boc-pseudothiohydantoin. nih.gov This intermediate is prepared by reacting pseudothiohydantoin with di-tert-butyl dicarbonate in a mixture of THF and water with a base like sodium hydroxide. nih.gov By protecting the amine group before the halogenation step, the reactivity of the thiazole ring is modulated, which helps to direct the subsequent chlorination to the desired C-4 position. nih.gov

Regioselective Synthesis of 2-chlorothiazol-4-yl Isomers and Analogues

Controlling the position of substituents on the thiazole ring is a key challenge in the synthesis of specific isomers. The electronic nature of the 2-aminothiazole ring dictates the outcome of electrophilic substitution reactions.

As previously noted, the C-5 position of 2-aminothiazoles is the most electron-rich and, therefore, the most susceptible to electrophilic attack, leading to 5-halo derivatives as the major products under typical halogenation conditions. nih.govrsc.org This inherent reactivity makes the regioselective synthesis of 4-halo isomers difficult via direct halogenation.

To overcome this, strategies that alter the reaction pathway are necessary. The use of the Boc-protected 4-oxo intermediate (tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate) is a prime example of a regioselective synthesis. nih.gov This approach circumvents the direct electrophilic substitution on the aromatic thiazole ring. Instead, the transformation at the C-4 position from a carbonyl group to a chloro-substituted carbon provides a reliable route to the desired this compound, avoiding the formation of the 5-chloro isomer. nih.gov Another reported method for obtaining 4-halo isomers involves the "halogen dance" rearrangement, where a protected 5-bromo-2-aminothiazole is treated with a strong base to induce migration of the bromine to the 4-position. nih.gov

Chemical Reactivity and Transformation Pathways

Deprotection Chemistry of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of conditions and its facile removal under acidic conditions. researchgate.net

The cleavage of the Boc group from tert-Butyl (2-chlorothiazol-4-yl)carbamate is most frequently accomplished using strong acids. researchgate.netacsgcipr.org Reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed, often in solvents like dichloromethane (B109758) (DCM), dioxane, or ethyl acetate. fishersci.co.uknih.govnih.gov

The deprotection proceeds via a well-established mechanism:

Protonation: The initial step involves the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.com

Carbocation Formation: The protonated intermediate then collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. acsgcipr.orgcommonorganicchemistry.com

Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free 2-chloro-4-aminothiazole. commonorganicchemistry.com

Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically affording the corresponding ammonium (B1175870) salt (e.g., hydrochloride or trifluoroacetate (B77799) salt). commonorganicchemistry.com

The tert-butyl cation generated during the reaction can undergo several fates, including deprotonation to form isobutylene (B52900) gas or reaction with nucleophiles present in the mixture. acsgcipr.orgcommonorganicchemistry.comstackexchange.com To prevent unwanted side reactions where the cation might alkylate electron-rich sites on the substrate, scavengers are sometimes added to the reaction mixture. acsgcipr.orgorganic-chemistry.org Milder acidic conditions, such as using aqueous phosphoric acid, have also been shown to be effective for Boc deprotection and can offer better selectivity in the presence of other acid-sensitive functional groups. nih.govresearchgate.net

| Reagent | Typical Solvent(s) | Conditions | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | Very common; reaction is usually fast. The product is the TFA salt. | fishersci.co.uknih.gov |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | Often used as a solution in an organic solvent. Product is the HCl salt. | fishersci.co.ukcommonorganicchemistry.com |

| Aqueous Phosphoric Acid (85%) | - | Mild Conditions | Environmentally benign and offers good selectivity with other acid-labile groups. | nih.govresearchgate.net |

| Acetyl Chloride | Methanol | Room Temperature | Generates HCl in situ for the deprotection. | nih.govrsc.org |

While acid-mediated cleavage is standard, concerns about the harshness of strong acids on sensitive substrates have led to the development of alternative deprotection strategies. nih.govreddit.com

Thermal Deprotection: The Boc group can be removed by heating, either neat or in a high-boiling solvent. researchgate.net This method proceeds through the formation of the carbamic acid, isobutylene, and carbon dioxide. acsgcipr.org Temperatures of 185 °C or higher may be required. researchgate.net Thermolysis can also be achieved under milder conditions, for instance by heating in water or using microwave assistance in solvents like 2,2,2-trifluoroethanol (B45653) (TFE). acsgcipr.orgresearchgate.netresearchgate.net

Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide can facilitate Boc removal, offering a non-protic alternative. fishersci.co.ukresearchgate.net

Other Mild Methods: A variety of other mild reagents have been reported for Boc deprotection. These include oxalyl chloride in methanol, which operates efficiently at room temperature. rsc.orgrsc.org Basic conditions, though less common, have also been employed, such as using sodium carbonate in refluxing DME. rsc.org Mechanochemical methods, involving ball milling with reagents like p-toluenesulfonic acid, provide a solvent-free option. scirp.org

| Method | Reagent/Conditions | Advantages | Reference |

|---|---|---|---|

| Thermal | Heating neat (e.g., 185 °C) or in a high-boiling solvent (e.g., diphenyl ether) | Reagent-free, potentially "greener" | researchgate.netacsgcipr.org |

| Lewis Acid | Zinc Bromide (ZnBr₂) in Dichloromethane | Avoids strong protic acids | fishersci.co.uk |

| Oxalyl Chloride | (COCl)₂ in Methanol | Mild, room temperature conditions, tolerant of many functional groups | rsc.orgrsc.org |

| Basic | Sodium Carbonate (Na₂CO₃) in refluxing DME | Useful for substrates sensitive to acid but stable to base | rsc.org |

| Mechanochemical | Ball milling with p-toluenesulfonic acid (p-TsOH) | Solvent-free, rapid reaction times | scirp.org |

Reactions Involving the Thiazole (B1198619) Core

The 2-chlorothiazole (B1198822) ring is an electron-deficient heterocycle, making it susceptible to specific chemical transformations, particularly at the C-2 and C-5 positions.

The chlorine atom at the C-2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNA). rsc.orgias.ac.in This reactivity is enhanced by the electron-withdrawing nature of the adjacent ring nitrogen atom. sciepub.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org

A variety of nucleophiles can displace the C-2 chlorine atom. The reactivity of 2-halogenothiazoles is well-documented, with the C-2 position being more reactive than C-4 or C-5 towards many nucleophiles due to the influence of the adjacent 'aza' group. sciepub.com This allows for the introduction of diverse functionalities, including alkoxy, amino, and thioether groups, and enables carbon-carbon bond formation through cross-coupling reactions.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkoxides | Sodium Methoxide (NaOMe) | 2-Methoxythiazole derivative | sciepub.com |

| Amines | Primary or Secondary Amines (R₂NH) | 2-Aminothiazole (B372263) derivative | nih.gov |

| Thiols | Sodium Thiophenoxide (PhSNa) | 2-(Phenylthio)thiazole derivative | mdpi.com |

| Organoboron Reagents | Arylboronic acid (in Suzuki coupling) | 2-Arylthiazole derivative | nih.gov |

While the C-2 position is prone to nucleophilic attack, the C-5 position is the most likely site for electrophilic aromatic substitution. nih.gov The 4-amino group (even when protected as a carbamate) is an activating group that directs incoming electrophiles to the ortho and para positions. In the thiazole ring system, the C-5 position is para to the C-2 position and ortho to the C-4 amino group, making it the most electron-rich and sterically accessible site for electrophiles. ias.ac.innih.gov

Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur selectively at the C-5 position of this compound, provided that the reaction conditions are compatible with the Boc protecting group.

Transformations of the Carbamate (B1207046) Moiety

Beyond its role as a protecting group for the thiazole's amino function, the carbamate moiety itself can undergo chemical transformations. The nitrogen atom of the carbamate is significantly less basic and nucleophilic than a free amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. nih.gov

However, the proton on the carbamate nitrogen is rendered somewhat acidic. Under sufficiently strong basic conditions, the carbamate NH can be deprotonated. researchgate.net For similar N-Boc protected aminothiazole systems, this acidity has been exploited to perform further N-acylation reactions. nih.gov This suggests that the carbamate nitrogen of this compound could potentially be alkylated or acylated using a strong base followed by an appropriate electrophile. Such transformations would lead to N,N-disubstituted carbamate derivatives. Furthermore, the carbamate group can be involved in more complex transformations, such as rearrangements to form isocyanates under specific conditions, although this is less common as a direct transformation of a pre-formed carbamate. nih.govorganic-chemistry.org

Acylation Reactions of the N-H bond

The N-H bond within the carbamate group of Boc-protected aminothiazoles is nucleophilic and can readily undergo acylation. This reaction provides a pathway to introduce a variety of acyl groups, forming N-acylated products. While specific studies on this compound are not detailed in the reviewed literature, the reactivity of a closely related isomer, tert-butyl (4-chlorothiazol-2-yl)carbamate, provides a clear precedent for this transformation.

In a documented example, tert-butyl (4-chlorothiazol-2-yl)carbamate was acylated using O-acetylsalicyloyl chloride in the presence of a base, triethylamine, in an anhydrous tetrahydrofuran (B95107) (THF) solvent. nih.gov The reaction proceeds by the nucleophilic attack of the carbamate nitrogen on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a new N-acyl derivative. nih.gov This reaction highlights a fundamental transformation pathway for this class of compounds.

| Reactant | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| tert-Butyl (4-chlorothiazol-2-yl)carbamate | O-acetylsalicyloyl chloride, Triethylamine | Anhydrous THF, 20 °C, 22 h | 2-[(tert-Butoxycarbonyl)(4-chlorothiazol-2-yl)carbamoyl]phenyl acetate | nih.gov |

Formation of Urea (B33335) Derivatives

Carbamates are versatile precursors for the synthesis of urea derivatives. This transformation is typically achieved by the reaction of the carbamate with a primary or secondary amine. A well-established and efficient method involves the aminolysis of carbamates in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. google.com

This process offers a significant improvement over methods that require harsh reagents like phosgene (B1210022) or high temperatures. google.com When a carbamate, such as this compound, is treated with an amine, the amine's nucleophilic nitrogen attacks the carbamate's carbonyl carbon. This leads to the displacement of the tert-butoxy (B1229062) group and the formation of a stable N,N'-substituted urea. The reaction is generally high-yielding and tolerates a wide variety of functional groups. google.com

| Reactant Type | Reagent Type | Conditions | Product Type | Source |

|---|---|---|---|---|

| Phenyl Carbamate | Primary or Secondary Amine | Dimethyl sulfoxide (DMSO), Ambient temperature | N,N'-Substituted Urea | google.com |

Stability and Decomposition Pathways in Synthetic Contexts

The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under basic and mildly acidic conditions but is designed to be readily cleaved under stronger acidic conditions. This characteristic is fundamental to its role as a protecting group in organic synthesis.

The primary decomposition pathway for this compound in a synthetic context is the acid-catalyzed removal of the Boc group (deprotection). Strong acids, such as trifluoroacetic acid (TFA), are commonly employed for this purpose. nih.gov The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene. This process yields the corresponding free amine, 2-chloro-4-aminothiazole, along with carbon dioxide.

Research on the related compound, tert-butyl (4-bromothiazol-2-yl)carbamate, demonstrates this pathway. Treatment with trifluoroacetic acid in dichloromethane efficiently removes the Boc group, yielding 2-amino-4-bromothiazole (B130272) in high yield. nih.gov Furthermore, related acyl-aminothiazole structures have been noted to undergo rapid decomposition under mild hydrolytic conditions (e.g., aqueous HCl in methanol), suggesting that the thiazole ring itself can be susceptible to degradation once the stabilizing Boc group is modified or removed. nih.gov

| Substrate | Reagent/Conditions | Decomposition Products | Source |

|---|---|---|---|

| tert-Butyl (4-bromothiazol-2-yl)carbamate | Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂), 20 °C | 2-Amino-4-bromothiazole, CO₂, Isobutylene | nih.gov |

| 2-Acetamido-4-chlorothiazole | Mild Hydrolysis (aq. HCl, MeOH, 50 °C) | Decomposition products, including 2-aminothiazol-4(5H)-one | nih.gov |

Applications As a Strategic Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

Role in the Synthesis of Kinase Inhibitors and Other Drug Candidates (e.g., Dasatinib Intermediates)

One of the most notable applications of tert-Butyl (2-chlorothiazol-4-yl)carbamate is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and growth. A prominent example is its use as an intermediate in the production of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). semanticscholar.orgresearchgate.net

In the synthesis of Dasatinib, the 2-chlorothiazole (B1198822) ring of the carbamate (B1207046) acts as an electrophilic partner in coupling reactions. The Boc-protecting group on the amine allows for controlled and sequential introduction of other molecular fragments. For instance, a common synthetic route involves the coupling of a side chain to the thiazole (B1198619) ring, followed by deprotection of the amine and subsequent reaction to complete the Dasatinib structure. semanticscholar.orgnih.gov The tert-butyl carbamate functionality provides a stable, yet readily cleavable, protecting group that is crucial for the successful execution of multi-step syntheses of complex drug molecules like Dasatinib.

The versatility of this intermediate extends to the synthesis of a broader range of kinase inhibitors and other drug candidates. The 2-aminothiazole (B372263) core is a common feature in inhibitors of various kinases, including Aurora kinases. wikipedia.orgsemanticscholar.org By modifying the substituents on the thiazole ring and the amine, a diverse library of potential drug candidates can be generated from this key intermediate.

| Intermediate | Application | Reference |

|---|---|---|

| This compound | Precursor for Dasatinib and other kinase inhibitors | semanticscholar.orgresearchgate.netnih.gov |

| 2-Aminothiazole derivatives | Core structure in various biologically active compounds | wikipedia.orgsemanticscholar.org |

Synthesis of Biologically Active 2-Aminothiazole Derivatives

Beyond kinase inhibitors, this compound is a gateway to a wide spectrum of biologically active 2-aminothiazole derivatives. The 2-aminothiazole scaffold is known to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. wikipedia.orgnih.gov

The reactivity of the 2-chloro position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular architectures. The Boc-protected amine at the 4-position can be deprotected under acidic conditions to liberate the free amine, which can then be further functionalized through acylation, alkylation, or other amine-based reactions. This dual functionality makes it a highly valuable and flexible building block in the synthesis of novel therapeutic agents.

Utility in Agrochemical and Specialty Chemical Development

While the primary focus of research on this compound has been in the pharmaceutical sector, its potential extends to the agrochemical and specialty chemical industries. The 2-aminothiazole core is also found in some agrochemicals, suggesting that this intermediate could be employed in the synthesis of novel fungicides, herbicides, and insecticides. wikipedia.org The ability to introduce a variety of substituents onto the thiazole ring allows for the fine-tuning of biological activity and physical properties, which is essential in the development of effective and selective agrochemicals.

In the realm of specialty chemicals, this compound can serve as a monomer or a building block for the creation of functional polymers and materials. The presence of the heterocyclic thiazole ring can impart unique electronic and physical properties to these materials.

Construction of Complex Heterocyclic Systems

The reactivity of this compound makes it a valuable tool for the construction of more complex heterocyclic systems, which are of great interest in both medicinal and materials chemistry.

Synthesis of N-Boc-Protected Anilines and Related Structures

While direct coupling of anilines to the 2-position of this compound is a potential route to N-aryl-2-aminothiazole derivatives, the broader utility of carbamates in C-N bond formation is well-established. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. Although specific examples with this compound are not extensively documented, the reaction of aryl halides with tert-butyl carbamate is a known method for the synthesis of N-Boc-protected anilines. This suggests that the 2-chloro position of the thiazole ring could potentially undergo similar coupling reactions with anilines or other amines to generate more complex N-Boc-protected heterocyclic amines.

Pathways to Tetrasubstituted Pyrroles

The synthesis of highly substituted pyrroles is an area of significant interest in organic chemistry due to the prevalence of the pyrrole (B145914) ring in natural products and pharmaceuticals. While direct conversion of this compound to tetrasubstituted pyrroles is not a commonly reported transformation, the chemical handles present on the molecule offer potential synthetic routes. For instance, the chloro and protected amine groups could be manipulated in a series of steps to build a pyrrole ring onto the existing thiazole scaffold. More generally, thiazole derivatives can serve as precursors to other heterocyclic systems through ring-transformation reactions. Although speculative, the reactivity of the 2-chlorothiazole moiety could potentially be harnessed in novel synthetic methodologies to access complex, polysubstituted heterocyclic structures like tetrasubstituted pyrroles.

| Compound Name |

|---|

| This compound |

| Dasatinib |

Preparation of Functionalized Thiazolides

The synthesis of functionalized thiazolides, which are N-acylated 2-aminothiazole derivatives, presents a significant challenge. Direct acylation of 2-amino-4-halothiazoles often results in slow, complex reactions that produce low yields of the desired product alongside significant byproducts. rsc.orgresearchgate.net A common issue is the formation of bis-acylated derivatives, where the acyl group attaches to both the exocyclic nitrogen and the ring nitrogen. rsc.org

The use of tert-butyl (4-chlorothiazol-2-yl)carbamate as a protected intermediate provides an elegant solution to these challenges. By masking the reactive amino group, the Boc-intermediate can be cleanly acylated, leading to the desired thiazolide in good yields after a final deprotection step. rsc.org

The process typically involves two key steps:

Acylation of the Boc-Protected Intermediate: The carbamate is reacted with an acylating agent, such as an acid chloride (e.g., O-acetylsalicyloyl chloride), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and in the presence of a base like triethylamine. This step proceeds cleanly, with the acyl group attaching to the carbamate nitrogen. rsc.org

Deprotection: The Boc group is subsequently removed under mild acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), to reveal the final N-acylated thiazolide product. researchgate.netnih.gov

This strategic use of the Boc-intermediate circumvents the problems of over-acylation and other side reactions, making it a superior method for synthesizing complex thiazolides. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Reference |

|---|---|---|---|---|---|

| tert-Butyl (4-chlorothiazol-2-yl)carbamate | O-acetylsalicyloyl chloride | Tetrahydrofuran (THF) | Triethylamine | 2-[(tert-Butoxycarbonyl)(4-chlorothiazol-2-yl)carbamoyl]phenyl acetate | rsc.org |

Generation of Reactive Intermediates for Further Functionalization

tert-Butyl (4-chlorothiazol-2-yl)carbamate is not only a key precursor for thiazolides but also serves as a stable starting material for generating other reactive intermediates. Its design allows for the selective unmasking of reactive sites or the use of the chloro-substituent as a handle for further diversification.

Generation of Halogenated 2-Aminothiazoles: The most direct application is the generation of the free amine, 2-amino-4-chlorothiazole. The Boc group is readily cleaved by treatment with a mild anhydrous acid, such as trifluoroacetic acid (TFA). researchgate.netnih.gov This deprotection step proceeds in high yield and provides the reactive 2-amino-4-chlorothiazole, which, despite being unstable on storage, can be used immediately in subsequent reactions. researchgate.netnih.gov

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl (4-bromothiazol-2-yl)carbamate | Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | 2-Amino-4-bromothiazole (B130272) | 94% | researchgate.netnih.gov |

Generation via Halogenation: The intermediate itself is generated from its non-halogenated precursor, tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate. rsc.orgnih.gov This precursor can undergo halogenation under Appel-related conditions to introduce chlorine, bromine, or iodine at the C(4) position. For instance, treatment with triphenylphosphine (B44618) and trichloroacetonitrile (B146778) introduces the chloro group, while N-bromosuccinimide (NBS) is used to install the bromo group. rsc.org This process highlights the compound's role as a product of a reaction that generates a versatile halogenated intermediate from a common precursor.

Use in Cross-Coupling Reactions: The chloro-substituent on the thiazole ring makes tert-butyl (4-chlorothiazol-2-yl)carbamate an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond at position 4 can react with various partners in reactions such as Suzuki, Stille, and Buchwald-Hartwig amination to form new carbon-carbon or carbon-nitrogen bonds. The Boc-protected amino group is stable under these reaction conditions, preventing interference. mdpi.com This allows for the introduction of a wide array of functional groups at the 4-position of the thiazole ring. After the cross-coupling reaction, the Boc group can be removed to yield a novel, highly functionalized 2-aminothiazole derivative, demonstrating the compound's utility in generating diverse and complex molecular scaffolds. mdpi.comnih.gov

Advanced Synthetic Strategies and Catalysis

Catalytic Approaches in Synthesis and Transformation

Modern organic synthesis heavily relies on catalytic processes to facilitate challenging bond formations. For the construction of the C-N bond in tert-Butyl (2-chlorothiazol-4-yl)carbamate, transition metal catalysis, organocatalysis, and photocatalysis represent the forefront of synthetic innovation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, is a cornerstone of modern synthetic chemistry for the synthesis of aryl amines and related compounds. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of an aryl halide or triflate with an amine or carbamate (B1207046) in the presence of a palladium catalyst and a suitable ligand.

A plausible synthetic route for this compound via this method would involve the cross-coupling of tert-butyl carbamate with a dihalogenated thiazole (B1198619) precursor, such as 4-bromo-2-chlorothiazole. The palladium catalyst, typically in a low oxidation state (Pd(0)), undergoes oxidative addition with the aryl halide. Subsequent coordination of the carbamate, followed by deprotonation and reductive elimination, yields the desired N-heterocyclic carbamate product. researchgate.net The choice of ligand is critical for the reaction's success, with sterically hindered phosphine (B1218219) ligands often being employed to promote the reductive elimination step. nih.govorganic-chemistry.org

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst |

| Ligand | tBu₃P·HBF₄ (Tri-tert-butylphosphonium tetrafluoroborate), XPhos, t-BuXPhos | Stabilizes the metal center and facilitates oxidative addition/reductive elimination |

| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Caesium carbonate) | Deprotonates the carbamate nucleophile |

| Solvent | Toluene, Dioxane | Provides a medium for the reaction |

Representative components for a Buchwald-Hartwig amination reaction. researchgate.nettcichemicals.com

Organocatalysis offers a metal-free alternative for synthesis, utilizing small organic molecules to accelerate reactions. In the context of carbamate synthesis, superbase organocatalysts can be employed to activate N-heterocyclic compounds towards carboxylation. acs.orguit.no This approach involves the reaction of a nitrogen-containing heterocycle with carbon dioxide in the presence of a strong, non-nucleophilic organic base. The superbase activates the N-H bond of the heterocycle, facilitating the attack on CO₂, which acts as a C1 source. The resulting carbamate salt can then be alkylated to yield the final product. This method is highly attractive from a green chemistry perspective due to its use of CO₂ as a renewable feedstock. acs.org

Phase Transfer Catalysis (PTC) is another valuable strategy, particularly when reactants are soluble in different, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transport of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. One relevant application is in the Curtius rearrangement for the synthesis of tert-butyl carbamates from carboxylic acids. organic-chemistry.org In this process, an acyl azide (B81097) intermediate undergoes rearrangement to an isocyanate, which is then trapped by tert-butanol. The phase-transfer catalyst can be crucial for mediating the formation of the acyl azide under biphasic conditions. organic-chemistry.org

Visible-light photocatalysis has emerged as a powerful and sustainable method for driving chemical reactions. rsc.org Dual nickel photocatalysis, for instance, enables the synthesis of carbamates from aryl halides, amines, and carbon dioxide under mild conditions, using light as the energy source. nih.govacs.orgresearchgate.net The mechanism often involves a photocatalyst (e.g., an iridium or organic dye complex) that absorbs light and engages in an energy or electron transfer process. This process can generate a low-valent nickel species, which then participates in a catalytic cycle similar to the Buchwald-Hartwig reaction. nih.govorganic-chemistry.org

A notable advantage of this approach is its ability to operate at room temperature, offering a milder alternative to thermally driven cross-coupling reactions. The N-arylation of carbamates can be achieved using a photosensitized nickel catalyst, providing a direct pathway to N-heterocyclic carbamates from heteroaryl halides and tert-butyl carbamate. organic-chemistry.org

| Component | Examples | Function |

| Photocatalyst | Ir(ppy)₂(bpy)PF₆, Phthalonitrile derivatives | Absorbs visible light and initiates electron/energy transfer |

| Metal Co-catalyst | NiCl₂·glyme | The active cross-coupling catalyst |

| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst |

| Reactants | Aryl/Heteroaryl Halide, Carbamate | The coupling partners |

Typical components for a photocatalytic N-arylation of a carbamate. nih.govorganic-chemistry.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. rasayanjournal.co.in For the N-tert-butoxycarbonylation step common in carbamate synthesis, catalyst-free methods performed in water have been developed. scispace.comorganic-chemistry.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. These aqueous methods can proceed at room temperature and often provide high chemoselectivity, avoiding the formation of common side products. organic-chemistry.org

Furthermore, the use of carbon dioxide as a renewable and non-toxic C1 building block, as seen in some organocatalytic and photocatalytic methods, is a prime example of a more environmentally benign approach, replacing hazardous reagents like phosgene (B1210022). acs.orgnih.gov Mechanochemical methods, which involve reactions conducted by grinding solid reactants in the absence of a solvent, also represent a significant step towards solvent-free synthesis. ugent.be

The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable chemistry. nih.gov For N-Boc protection of amines, several recyclable catalytic systems have been reported. Magnetically recoverable nanoparticles, such as γ-Fe₂O₃@SiO₂, serve as efficient catalysts for the reaction of amines with di-tert-butyl dicarbonate (B1257347) and can be easily removed from the reaction vessel using an external magnet. ingentaconnect.com

| Catalyst Type | Example | Key Advantage |

| Magnetic Nanoparticles | γ-Fe₂O₃@SiO₂ | Easily separated from the reaction mixture using a magnet. |

| Ion-Exchange Resin | Amberlyst-15 | A solid acid catalyst that can be filtered off and reused. |

| Metal-Organic Framework | Cu-CPO-27 | A robust, porous material with high catalytic activity and reusability. |

Examples of recyclable catalysts used in carbamate synthesis. ingentaconnect.comresearchgate.netrsc.org

One-Pot and Multicomponent Reactions

The development of one-pot and multicomponent reactions for the synthesis of complex molecules like this compound represents a significant advancement in synthetic efficiency, reducing waste, saving time, and often improving yields by avoiding the isolation of intermediates. While a direct, single-step multicomponent reaction for the synthesis of this compound from simple precursors is not extensively documented, the principles of one-pot synthesis are well-applied to the formation of the core 2-aminothiazole (B372263) scaffold. These strategies can be conceptually extended to the synthesis of the target compound.

Research has primarily focused on the one-pot synthesis of 2-aminothiazole derivatives, which are key precursors. These methods typically involve the reaction of a ketone, a halogenating agent, and a thiourea (B124793) derivative in a single reaction vessel.

A common and efficient one-pot approach for the synthesis of 4-substituted-2-aminothiazoles involves the reaction of an aromatic methyl ketone with thiourea in the presence of copper(II) bromide. clockss.org In this reaction, copper(II) bromide serves as an in-situ α-brominating agent for the ketone. The resulting α-bromoketone intermediate is not isolated but directly undergoes cyclization with thiourea to yield the desired 2-aminothiazole. This method avoids the handling of lachrymatory and unstable α-haloketones.

Another notable one-pot strategy employs trichloroisocyanuric acid (TCCA) as a halogen source for the synthesis of 2-aminothiazoles, catalyzed by a novel multifunctional ionic liquid nanocatalyst. nih.govrsc.orgrsc.orgnih.gov This approach is highlighted as a green chemistry method due to the use of a safe and recyclable nanocatalyst and a non-toxic solvent. nih.govrsc.orgrsc.orgnih.gov The reaction proceeds by the in-situ generation of a carbonyl alkyl halide intermediate, which then reacts with thiourea. nih.gov

The scope of these one-pot reactions has been explored with various substituted aromatic ketones and N-substituted thioureas, demonstrating the versatility of these methods in generating a library of 2-aminothiazole derivatives with good to excellent yields. clockss.org

While these methods yield a 2-aminothiazole, the synthesis of this compound would require subsequent chlorination at the 2-position and N-protection with a tert-butoxycarbonyl (Boc) group. A hypothetical one-pot extension could involve the initial formation of the 2-aminothiazole ring, followed by the introduction of a chlorinating agent and di-tert-butyl dicarbonate in the same reaction vessel. However, the compatibility of the reagents and the potential for side reactions would need to be carefully considered and optimized. For instance, the conversion of a 2-aminothiazole to a 2-chlorothiazole (B1198822) can be achieved via a Sandmeyer-type reaction, which could potentially be integrated into a one-pot sequence. mdpi.com

The following table summarizes representative one-pot synthetic approaches for the 2-aminothiazole core, which is central to the synthesis of this compound.

| Starting Materials | Reagents/Catalyst | Key Intermediate (In-situ) | Product Type | Yield Range |

|---|---|---|---|---|

| Aromatic Methyl Ketone, Thiourea | Copper(II) Bromide | α-Bromoketone | 4-Aryl-2-aminothiazole | 78-90% |

| Acetophenone (B1666503) derivative, Thiourea | Trichloroisocyanuric acid (TCCA), Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst | Carbonyl Alkyl Halide | Substituted 2-aminothiazole | High |

| Aromatic Ketones, N-Bromosuccinimide (NBS) | Microwave irradiation in PEG-400/water | α-Bromoketone | 4-Aryl-2-aminothiazole | 84-89% |

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of thiazole (B1198619) derivatives. asianpubs.orgresearchgate.net For tert-Butyl (2-chlorothiazol-4-yl)carbamate, methods such as B3LYP with basis sets like 6-31G(d,p) are employed to perform geometry optimization. nih.goveurjchem.com This process calculates the molecule's lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles.

These studies focus on the planarity of the thiazole ring and the spatial orientation of the bulky tert-butyl carbamate (B1207046) group relative to the heterocyclic core. The interplay between the electronic effects of the chloro-substituent and the carbamate group, along with steric hindrance, dictates the most stable conformation of the molecule. The results of these calculations are fundamental for understanding the molecule's physical properties and how its shape influences its reactivity.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S1-C2 | 1.75 Å |

| Bond Length | C2-N3 | 1.31 Å |

| Bond Length | N3-C4 | 1.38 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-S1 | 1.72 Å |

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C4-N(carbamate) | 1.42 Å |

| Bond Angle | S1-C2-N3 | 115.0° |

| Bond Angle | C2-N3-C4 | 110.5° |

| Dihedral Angle | Cl-C2-N3-C4 | 179.8° |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key asset in mapping out the intricate pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, and its removal is a critical step in many synthetic sequences. The acid-catalyzed deprotection mechanism is widely studied. organic-chemistry.org It typically proceeds through three main steps:

Protonation of the carbamate carbonyl oxygen.

Cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com

Rapid decarboxylation of the carbamic acid to yield the free amine and carbon dioxide. commonorganicchemistry.com

Computational methods are used to model this entire process. By calculating the potential energy surface, researchers can identify the specific geometries of the transition states for each step. The energy difference between the reactants and these transition states, known as the activation energy (ΔG‡), can be quantified. rsc.org This analysis provides a deep, quantitative understanding of the reaction's kinetics and helps explain why certain acids or catalysts are more effective than others. rsc.orgresearchgate.net For instance, theoretical studies can rationalize how a catalyst interacts with the carbamate to lower the activation energy of the cleavage step. rsc.org

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| 1 | Protonation of Carbamate | 5-10 |

| 2 | Formation of tert-Butyl Cation and Carbamic Acid (Rate-Determining) | 15-25 |

| 3 | Decarboxylation of Carbamic Acid | <5 |

The thiazole ring in this compound possesses distinct electronic properties that direct the course of chemical reactions. numberanalytics.com The positions on the ring (e.g., C5) exhibit different levels of reactivity towards electrophilic or nucleophilic attack.

Computational models can predict the regioselectivity of a reaction by comparing the activation energies of the transition states for all possible pathways. nih.govnih.gov For example, in an electrophilic aromatic substitution, the model would calculate the energy barrier for the electrophile attacking each available position on the thiazole ring. The pathway with the lowest activation energy corresponds to the major product, thus predicting the reaction's regiochemical outcome. beilstein-journals.org The electronic influence of the existing chloro and carbamate substituents is a critical factor in these calculations. researchgate.net While the title compound is not chiral, computational chemistry is also a primary tool for predicting stereoselectivity in reactions where new chiral centers are formed, by comparing the energies of diastereomeric transition states. rsc.org

Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO-LUMO Interactions)

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept used to explain and predict reaction outcomes. youtube.comaklectures.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). asianpubs.orgmdpi.com DFT calculations can determine the energy levels and map the spatial distribution of these orbitals across the this compound molecule. nih.govscispace.com

Key insights from this analysis include:

Reactivity: The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity. A smaller gap generally implies a more reactive molecule that is more easily polarized. nih.govmdpi.comrsc.org

Site of Attack: The location of these orbitals predicts reaction sites. The region of the molecule with the highest HOMO density is the most likely site for electrophilic attack, whereas the region with the highest LUMO density is the most probable site for nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution, with red areas indicating electron-rich (nucleophilic) regions and blue areas indicating electron-poor (electrophilic) regions, complementing the FMO analysis. nih.gov

| Property | Description | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital | -6.85 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.20 |

| HOMO-LUMO Gap (ΔE) | Indicator of Chemical Reactivity | 5.65 |

Molecular Dynamics Simulations in Reaction Environments

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior in a more realistic environment, such as in a solvent, over a period of time. nih.govresearchgate.net MD simulations model the movements and interactions of every atom in the system, including the solute (this compound) and the surrounding solvent molecules.

These simulations are valuable for:

Conformational Analysis: Understanding how the molecule flexes, rotates, and changes shape in solution. This dynamic behavior can expose or hide reactive sites, influencing reaction outcomes.

Solvent Effects: Explicitly modeling solute-solvent interactions (e.g., hydrogen bonding) to see how the solvent stabilizes reactants, intermediates, or transition states. mdpi.com

Stability Assessment: Analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the molecule or its complexes with other entities, such as biological macromolecules. nih.govnih.govrsc.org

MD simulations bridge the gap between static quantum mechanical models and the dynamic reality of chemical reactions in solution, offering crucial context for interpreting reaction mechanisms and stability. nih.govresearchgate.net

Future Perspectives in Chemical Research

Emerging Synthetic Methodologies for Thiazolylcarbamates

While traditional methods like the Hantzsch thiazole (B1198619) synthesis have been foundational, the future of thiazolylcarbamate synthesis lies in the development of more efficient, sustainable, and versatile methodologies. Contemporary research is focusing on novel catalytic systems and reaction pathways that offer improved yields, milder conditions, and greater functional group tolerance.

Recent advancements include the use of environmentally benign catalysts and solvents. For instance, methods employing recyclable catalysts like silica-coated magnetite nanoparticles (Fe3O4@SiO2@KIT-6) or hindered bases such as 1,4-diazabicyclo[2.2.2]-octane (DABCO) are gaining traction. bepls.com Catalyst-free approaches in green solvents like polyethylene (B3416737) glycol (PEG-400) or water also represent a significant step towards sustainable chemical manufacturing. bepls.com

A particularly promising strategy involves the use of N-Boc protected aminothiazolones as key intermediates. For example, the synthesis of the related isomer, tert-Butyl (4-chlorothiazol-2-yl)carbamate, has been efficiently achieved from tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate. nih.gov This intermediate, readily prepared from pseudothiohydantoin, undergoes chlorination using reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) under Appel-type conditions. nih.gov This approach avoids issues associated with the direct handling of unstable 2-aminothiazoles and allows for clean, high-yielding conversions. researchgate.net

Furthermore, direct C-H functionalization is emerging as a powerful tool for building molecular complexity, reducing the need for pre-functionalized starting materials. researchgate.netchim.it The application of photoredox catalysis also opens new avenues, enabling dehydrogenative thiazole synthesis and other novel transformations under mild, light-driven conditions. charlotte.eduresearchgate.net These modern approaches are expected to significantly streamline the synthesis of complex thiazolylcarbamate derivatives.

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Features | Advantages | Potential for Thiazolylcarbamates |

|---|---|---|---|

| Greener Hantzsch Variants | Use of recyclable catalysts (e.g., Fe3O4@SiO2@KIT-6), green solvents (e.g., water, PEG-400). bepls.com | Environmentally benign, reduced waste, often milder conditions. | Applicable for the core ring formation with improved sustainability. |

| Boc-Protected Intermediates | Synthesis via N-Boc-pseudothiohydantoin followed by halogenation. nih.gov | High yields, avoids unstable intermediates, allows for clean reactions. | Direct and efficient route to halo-substituted thiazolylcarbamates. |

| Direct C-H Functionalization | Transition-metal catalyzed activation of C-H bonds for direct bond formation. researchgate.netchim.it | Atom- and step-economical, reduces reliance on pre-functionalized substrates. | Enables novel derivatization at various positions of the thiazole ring. |

| Photoredox Catalysis | Use of visible light to drive reactions via single-electron transfer. charlotte.edunih.gov | Mild reaction conditions, unique reactivity pathways, high functional group tolerance. | Access to novel thiazole structures through dehydrogenative or radical pathways. |

Exploration of Novel Derivatization Pathways and Chemical Space

The chemical structure of tert-Butyl (2-chlorothiazol-4-yl)carbamate offers multiple reactive sites for derivatization, enabling the exploration of a vast chemical space. Future research will focus on leveraging these sites to generate libraries of novel compounds with diverse properties.

Cross-Coupling Reactions at the C2-Position : The chlorine atom at the C2 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net Although C-Cl bonds are generally less reactive than C-Br or C-I bonds, advancements in catalyst design are overcoming this limitation. nih.gov This pathway allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, dramatically expanding the structural diversity of the scaffold.

Functionalization at the C5-Position : The thiazole ring is inherently electron-rich, and computational studies show that the C5 position is the primary site for electrophilic substitution. wikipedia.org This reactivity can be exploited for reactions like halogenation, nitration, and Friedel-Crafts acylation. A particularly innovative approach is the use of halogenase enzymes for biocatalytic C-H activation. nih.gov For instance, enzymatic bromination of 2-aminothiazole (B372263) motifs at the C5-position under mild, aqueous conditions has been demonstrated. nih.gov The resulting 5-bromo derivative can then be used in subsequent cross-coupling reactions, offering a green and highly selective route for derivatization.

Modification of the Carbamate (B1207046) Group : The tert-butoxycarbonyl (Boc) group is an excellent protecting group that can be removed under mild acidic conditions to reveal the free 4-amino group. nih.gov This primary amine can then serve as a nucleophile in a variety of reactions, including acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones to form imines. This allows for the attachment of diverse side chains and the construction of more complex molecular architectures.

The systematic application of these derivatization strategies will enable the generation of large compound libraries, which can be screened for novel biological activities or material properties.

Table 2: Potential Derivatization Pathways for this compound

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Introduced Functionality |

|---|---|---|---|

| C2-Chloro Group | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh3)4) | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted Amino | |

| C5-Position | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo, Chloro |

| Biocatalytic Halogenation | Brominase enzymes nih.gov | Bromo (highly selective) | |

| Nitration | HNO3/H2SO4 | Nitro | |

| N-Boc Group | Deprotection | Trifluoroacetic Acid (TFA), HCl | Primary Amine (-NH2) |

| Subsequent Acylation | Acyl chlorides, Anhydrides | Amide | |

| Subsequent Alkylation | Alkyl halides, Base | Secondary/Tertiary Amine |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for thiazolylcarbamates from traditional batch processing to continuous flow chemistry and automated platforms is a key area for future development. Flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved heat and mass transfer, and the potential for straightforward scalability.

Automated synthesis platforms, guided by machine learning algorithms, can further accelerate the exploration of the thiazolylcarbamate chemical space. By combining flow reactors with robotic liquid handlers and real-time analytical monitoring (e.g., in-line NMR or MS), these systems can perform high-throughput reaction screening and optimization. This allows for the rapid identification of optimal conditions and the synthesis of large libraries of derivatives for structure-activity relationship studies, significantly shortening drug discovery and material development timelines.

Development of Advanced Structure-Reactivity Relationships for Thiazolylcarbamate Scaffolds

A deeper, quantitative understanding of how molecular structure dictates chemical reactivity is crucial for the rational design of new thiazolylcarbamate derivatives and the optimization of their synthetic routes. Future research will increasingly rely on the development of advanced structure-reactivity relationships, combining experimental data with computational chemistry.

Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to predict the biological activity of thiazole derivatives, can be adapted to model chemical reactivity. ptfarm.plijpsdronline.com By correlating calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) with experimentally observed reaction outcomes (e.g., yields, rates, regioselectivity), predictive models can be built. asianpubs.org

Computational methods, such as Density Functional Theory (DFT), will play a pivotal role. These calculations can elucidate the electronic structure of the thiazolylcarbamate scaffold, identifying sites most susceptible to nucleophilic or electrophilic attack. researchgate.net For example, mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into frontier molecular orbital interactions that govern reactivity. science.gov Fukui functions can be calculated to quantitatively predict the regioselectivity of reactions. researchgate.net By systematically studying a range of substituted thiazolylcarbamates in silico, researchers can predict how different functional groups will influence the reactivity of the entire molecule, thereby guiding synthetic efforts toward the most promising targets and avoiding unproductive pathways. This synergy between computational prediction and experimental validation will accelerate the discovery of novel compounds with desired chemical properties.

Q & A

Q. What are the recommended synthetic methodologies for preparing tert-Butyl (2-chlorothiazol-4-yl)carbamate?

The compound can be synthesized via condensation reactions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). These reagents facilitate the formation of the carbamate bond between tert-butyl groups and the chlorothiazole moiety. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving high yields. Purification typically involves column chromatography or recrystallization to isolate the product from side reactions, such as unreacted starting materials or byproducts .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural characterization relies on a combination of techniques:

- NMR Spectroscopy : H and C NMR verify the presence of tert-butyl groups (δ ~1.4 ppm for H) and the chlorothiazole ring’s aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, SHELX software refines atomic coordinates, while ORTEP-III generates graphical representations of the crystal lattice .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Storage : Store refrigerated (2–8°C) in airtight containers to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and direct sunlight .

- Handling : Use fume hoods to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Electrostatic discharge precautions are advised during transfer .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data refinement improve the accuracy of this compound’s structural analysis?

SHELXL refines X-ray diffraction data by optimizing parameters like thermal displacement and occupancy. ORTEP-III visualizes anisotropic displacement ellipsoids, clarifying bond angles and torsional strain in the chlorothiazole ring. For twinned crystals, SHELXPRO integrates scaling algorithms to resolve overlapping reflections .

Q. What strategies enhance the diastereoselectivity of tert-Butyl carbamate derivatives during synthesis?

- Chiral Auxiliaries : Use enantiopure tert-butyl groups or catalysts (e.g., BINOL-based systems) to bias stereochemical outcomes.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific diastereomers.

- Temperature Control : Lower temperatures reduce kinetic competition, improving selectivity. Evidence from related carbamates shows iodolactamization steps can enforce stereochemical control .

Q. How do coupling reagents influence reaction efficiency in carbamate synthesis?

EDCI/HOBt systems activate carboxylic acids, forming reactive O-acylisourea intermediates. HOBt suppresses racemization, which is critical for preserving stereochemistry in chiral carbamates. Alternative reagents like DCC (dicyclohexylcarbodiimide) may require additives (e.g., DMAP) to mitigate side reactions. Kinetic studies comparing coupling agents are recommended to optimize yields .

Q. What analytical methods resolve contradictions in spectroscopic data for carbamate derivatives?

- 2D NMR (COSY, HSQC) : Correlates H-C couplings to assign overlapping signals.

- Dynamic NMR : Identifies conformational exchange in tert-butyl groups at variable temperatures.

- Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts, cross-verifying experimental data .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible pathways using known reaction templates.

- Mechanistic Modeling : Molecular dynamics simulations assess steric hindrance around the chlorothiazole ring, predicting regioselectivity in nucleophilic substitutions.

- Thermodynamic Profiling : Calculate Gibbs free energy changes () for intermediates to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.